molecular formula C15H12N2O2 B3150813 Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate CAS No. 69570-97-4

Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate

Cat. No. B3150813
CAS RN: 69570-97-4
M. Wt: 252.27 g/mol
InChI Key: YWAHTAIRLQVQLU-UHFFFAOYSA-N
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Description

“Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The reaction between ortho-phenylenediamines (OPD) and aldehyde in the absence of a specific oxidizing agent results in either 2-substituted benzimidazoles or aldimines . In some cases, aldimines are the major product, and in others, 2-substituted benzimidazoles are the major product, or both forms exist in equal amounts .

Scientific Research Applications

Anticancer Potential

Methyl 2-phenyl-3H-benzo[d]imidazole-5-carboxylate and its derivatives have shown promise in cancer therapy. A study by Karthikeyan et al. (2017) synthesized novel derivatives and examined their antiproliferative effects against breast cancer cell lines, with some compounds exhibiting greater effects than cisplatin, a reference compound (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

Antimicrobial and Antitubercular Properties

Compounds derived from this compound have been reported to have significant antimicrobial and antitubercular properties. For instance, Rekha Khairwar et al. (2021) prepared novel fused heterocyclic compounds exhibiting antimicrobial activity, and Shruthi et al. (2016) synthesized hybrid molecules that showed potent anti-tubercular activity (Khairwar, Mishra, & Singh, 2021); (Shruthi, Poojary, Kumar, Hussain, Rai, Pai, Bhat, & Revannasiddappa, 2016).

Crystal Structure Analysis

Crystal structure analysis of derivatives of this compound has been conducted to understand their molecular structures better. Govindaraj et al. (2014) presented crystal structures of related compounds, offering insights into their molecular conformation (Govindaraj, Raja, Suresh, Raghunathan, & Subbiahpandi, 2014).

Synthesis and Rapid Protocol Development

Innovative synthesis methods have been developed for derivatives of this compound. Jagadeesha et al. (2023) proposed a novel microwave-assisted protocol for the rapid synthesis of a compound with antileukemic activity (Jagadeesha, Thimmegowda, Mantelingu, Prasanna, & Rangappa, 2023).

Antioxidant and Corrosion Inhibition

These compounds have also been explored for their antioxidant properties and potential as corrosion inhibitors. Bassyouni et al. (2012) synthesized derivatives with antioxidant and antimicrobial activities, and Ammal et al. (2018) investigated their corrosion inhibition properties for mild steel in sulfuric acid (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012); (Ammal, Prajila, & Joseph, 2018).

Biochemical Analysis

Biochemical Properties

Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with microtubule-targeting agents, inducing cell death through mitotic arrest . This interaction is crucial for its potential anti-tumor activity, as it preferentially affects rapidly dividing cancer cells over normal cells.

Cellular Effects

This compound influences various cellular processes. It has been observed to cause cell death in leukemic cells at micromolar concentrations . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can lead to the loss of cell population, escalated membrane permeability, and collapsed mitochondrial membrane potential in MCF-7 cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a microtubule-targeting agent, inducing cell death through mitotic arrest . This mechanism is particularly effective in targeting rapidly dividing cancer cells, making it a potential candidate for anti-tumor therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable and effective in inducing cytotoxicity in a dose-dependent manner

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, it has been observed to cause toxic or adverse effects, while lower doses may not be as effective in inducing the desired therapeutic outcomes . Understanding the threshold effects and optimal dosage is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for its biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

properties

IUPAC Name

methyl 2-phenyl-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)11-7-8-12-13(9-11)17-14(16-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAHTAIRLQVQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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